- Semisynthesis of C-ring modified triptolide analogues and their cytotoxic activities, Bioorganic & Medicinal Chemistry Letters, 2006, 16(7), 1947-1949
Cas no 884307-25-9 (Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-)
884307-25-9 structure
Product Name:Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-
CAS-Nr.:884307-25-9
MF:C20H24O6
MW:360.400966644287
CID:5597224
Update Time:2023-08-23
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-
- (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-4,5,5a,6a,7,7a,8a,9a,10,10a-Decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one
-
- Inchi: 1S/C20H24O6/c1-8(2)18-13(21)14-20(25-14)17(3)5-4-9-10(7-23-15(9)22)11(17)6-12-19(20,24-12)16(18)26-18/h8,11-14,16,21H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18+,19+,20+/m0/s1
- InChI-Schlüssel: KIQOSQBWKYFERC-RCYACASMSA-N
- Lächelt: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@@H]1O[C@]31[C@@H]1O[C@]1(C(C)C)[C@H](O)[C@@H]1O[C@]231
Experimentelle Eigenschaften
- Dichte: 1.48±0.1 g/cm3(Predicted)
- Siedepunkt: 594.5±50.0 °C(Predicted)
- pka: 13.42±0.60(Predicted)
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1R:NaBH4, S:EtOH, rt
2.1R:4-DMAP, S:ClCH2CH2Cl, 50°C
3.1R:Bu3SnH, R:AIBN, S:CH2Cl2, 50°C
4.1R:Martin's reagent, S:CH2Cl2, rt
5.1R:NaOH, R:H2O2, S:MeOH, rt
6.1R:NaBH4, S:EtOH, rt
2.1R:4-DMAP, S:ClCH2CH2Cl, 50°C
3.1R:Bu3SnH, R:AIBN, S:CH2Cl2, 50°C
4.1R:Martin's reagent, S:CH2Cl2, rt
5.1R:NaOH, R:H2O2, S:MeOH, rt
6.1R:NaBH4, S:EtOH, rt
Referenz
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Raw materials
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Preparation Products
Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)- Verwandte Literatur
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
884307-25-9 (Trisoxireno[4b,5:7,8:8a,9]phenanthro[1,2-c]furan-3(1H)-one, 4,5,5a,6a,7,7a,8a,9a,10,10a-decahydro-7-hydroxy-5a-methyl-7a-(1-methylethyl)-, (5aS,5bS,6aS,7R,7aR,8aR,8bR,9aS,10aS)-) Verwandte Produkte
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Empfohlene Lieferanten
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz